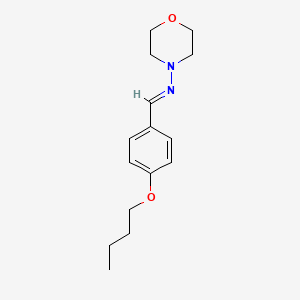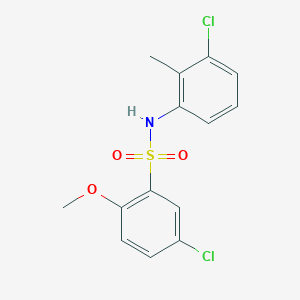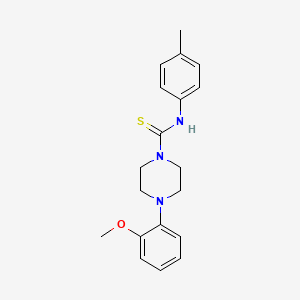
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMOM, is a synthetic compound that has been studied extensively in scientific research. It has shown potential for use in various applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe.
Mecanismo De Acción
The mechanism of action of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone varies depending on its application. In pharmaceutical research, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In antitumor research, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. As a fluorescent probe, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone binds to metal ions, causing a change in its fluorescence properties that can be detected and quantified.
Biochemical and Physiological Effects:
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In bacterial cells, it disrupts the cell membrane, leading to cell death. In fungal cells, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, it induces apoptosis through the activation of caspase enzymes. As a fluorescent probe, it allows for the detection and quantification of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe. Additionally, it has shown promising results in each of these applications. However, one limitation is its potential toxicity. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to be toxic to some bacterial and fungal cells, as well as to some mammalian cells. This toxicity must be taken into account when designing experiments using (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.
Direcciones Futuras
There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone. In pharmaceutical research, it could be further developed as a potential drug candidate for the treatment of bacterial and fungal infections, as well as for cancer. In pesticide research, it could be further tested for its efficacy and safety in controlling agricultural pests. In fluorescent probe research, it could be used to detect and quantify other metal ions in biological samples. Additionally, further research could be done to better understand the mechanism of action and toxicity of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.
In conclusion, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is a versatile compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has shown promising results in its various applications, its potential toxicity must be taken into account. There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, including its further development as a drug candidate, pesticide, and fluorescent probe, as well as further study of its mechanism of action and toxicity.
Métodos De Síntesis
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide, or the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxybenzyl alcohol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone with minimal impurities.
Aplicaciones Científicas De Investigación
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been studied extensively for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been investigated as a pesticide for the control of agricultural pests.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBNPTXYNQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)


![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)





![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)